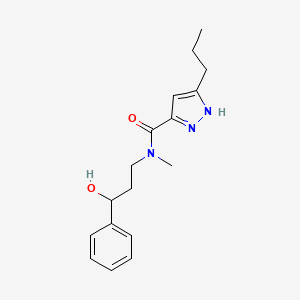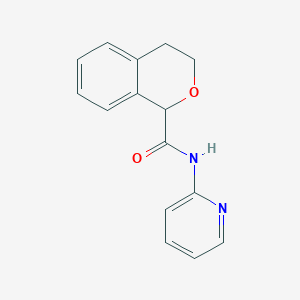![molecular formula C25H16ClN3O5 B4167383 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4167383.png)
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide
Übersicht
Beschreibung
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide, commonly known as CN2097, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CN2097 is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. CN2097 has been shown to interact with voltage-gated sodium channels, potassium channels, and calcium channels, among others. These interactions can lead to changes in membrane potential and ion flux, which can affect cellular processes such as signaling, metabolism, and proliferation.
Biochemical and Physiological Effects
CN2097 has been shown to have a range of biochemical and physiological effects, depending on the specific target and concentration. In vitro studies have demonstrated that CN2097 can inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that CN2097 can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CN2097 for lab experiments is its high potency and selectivity for ion channels and other membrane proteins. This allows researchers to study specific targets with high precision and accuracy. Another advantage is its fluorescent properties, which can be used for imaging and tracking cellular processes. However, one limitation of CN2097 is its complex synthesis process, which can limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for research on CN2097. One area of interest is the development of new drug delivery systems based on CN2097, which could improve the efficacy and specificity of existing drugs. Another area of interest is the synthesis of new materials based on CN2097, which could have applications in fields such as electronics and photonics. Finally, further studies are needed to fully understand the mechanism of action of CN2097 and its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
CN2097 has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, CN2097 has been evaluated for its anticancer, anti-inflammatory, and antiviral properties. In pharmacology, CN2097 has been investigated for its potential as a drug delivery system and as a tool for studying ion channels and other membrane proteins. In materials science, CN2097 has been explored for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.
Eigenschaften
IUPAC Name |
N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16ClN3O5/c1-14-18(25-28-20-13-16(26)8-9-22(20)34-25)6-3-7-19(14)27-24(30)23-11-10-21(33-23)15-4-2-5-17(12-15)29(31)32/h2-13H,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYJFMVTLNYJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(O4)C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2-methoxyethyl)-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4167315.png)
![N~1~-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide](/img/structure/B4167327.png)
![4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4167348.png)

![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]pentanamide](/img/structure/B4167359.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4167361.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-chlorophenyl)acetamide](/img/structure/B4167368.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4167373.png)
![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4167374.png)
![4-(1-methyl-2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)-N-(2-phenylethyl)benzamide](/img/structure/B4167376.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B4167379.png)
![methyl 4-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4167391.png)

![1-[(4-fluorophenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4167415.png)